Cas no 1951-97-9 (Piperazine hydrogen phosphate monohydrate)

Piperazine hydrogen phosphate monohydrate Propriedades químicas e físicas
Nomes e Identificadores
-
- Piperazine hydrogen phosphate monohydrate
- phosphoric acid,piperazine
- PIPERAZINE PHOSPHATE,USP27 BP2000 EP5
- Anthalazine phosphate
- EINECS 217-775-8
- Pincets
- Pinrou
- Pinsirup
- Piperazin,Dihydrogenphosphat
- piperazine diphosphate
- piperazine,dihydrogenphosphate
- Piperazine,phosphate
- anthalazinephosphate
- piperazine, compound with phosphoric acid
- piperazate
- Piperazine, phosphate (1:)
-
- Inchi: 1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4)
- Chave InChI: KATNPMSTHHZOTK-UHFFFAOYSA-N
- SMILES: P(=O)(O)(O)O.C1(=CC=NC2=CC(Cl)=CC=C12)N1CCN(CCCN2CCN(C3C=CN=C4C=C(Cl)C=CC=34)CC2)CC1
Propriedades Computadas
- Massa Exacta: 632.18300
- Massa monoisotópica: 184.061
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 76.3
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 102A^2
Propriedades Experimentais
- Densidade: 1.92g/cm3
- Ponto de Fusão: 106ºC
- Ponto de ebulição: 468.9ºC at 760 mmHg
- Ponto de Flash: 237.4ºC
- Solubilidade: 20℃有机溶剂中的溶解度是811mg/L
- PSA: 126.31000
- LogP: 4.50130
- Solubilidade: 15.4g/L at 37℃
- pka: 0[at 20 ℃]
Piperazine hydrogen phosphate monohydrate Informações de segurança
- Instrução de Segurança: S26; S37/39
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
Piperazine hydrogen phosphate monohydrate Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperazine hydrogen phosphate monohydrate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE98314-500mg |
Piperazine phosphate monohydrate |
1951-97-9 | 500mg |
$521.00 | 2024-04-20 | ||
A2B Chem LLC | AE98314-1g |
Piperazine phosphate monohydrate |
1951-97-9 | 1g |
$933.00 | 2024-04-20 |
Piperazine hydrogen phosphate monohydrate Literatura Relacionada
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
1951-97-9 (Piperazine hydrogen phosphate monohydrate) Produtos relacionados
- 18534-18-4(Piperazine Hydrogen Phosphate Monohydrate)
- 14538-56-8(Piperazine Phosphate Monohydrate)
- 2310206-49-4(1-(thiophen-2-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}cyclopentane-1-carboxamide)
- 1779744-23-8(2-amino-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol)
- 2169401-44-7(5,7-dibromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one)
- 2764011-88-1(Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate)
- 2138055-92-0(3-{[2-(Benzyloxy)ethyl](methyl)amino}-4-propylcyclohexan-1-ol)
- 2229508-96-5(1-chloro-3-(2-methylbut-3-yn-2-yl)-5-(trifluoromethyl)benzene)
- 392291-32-6(N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 1030446-32-2(3-(2-methoxy-6-methylphenyl)prop-2-enoic acid)




